molecular formula C20H15Cl2NO3 B4571981 (4Z)-4-(4-chlorophenyl)-4-[5-(4-chlorophenyl)-2-oxo-1H-pyrrol-3-ylidene]butanoic acid

(4Z)-4-(4-chlorophenyl)-4-[5-(4-chlorophenyl)-2-oxo-1H-pyrrol-3-ylidene]butanoic acid

Cat. No.: B4571981
M. Wt: 388.2 g/mol
InChI Key: BTXITMQNZMNSAE-MSUUIHNZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4Z)-4-(4-chlorophenyl)-4-[5-(4-chlorophenyl)-2-oxo-1H-pyrrol-3-ylidene]butanoic acid is a synthetic organic compound characterized by the presence of two chlorophenyl groups and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-(4-chlorophenyl)-4-[5-(4-chlorophenyl)-2-oxo-1H-pyrrol-3-ylidene]butanoic acid typically involves multi-step organic reactions One common method includes the condensation of 4-chlorobenzaldehyde with a suitable pyrrole derivative under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-(4-chlorophenyl)-4-[5-(4-chlorophenyl)-2-oxo-1H-pyrrol-3-ylidene]butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Halogen substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (4Z)-4-(4-chlorophenyl)-4-[5-(4-chlorophenyl)-2-oxo-1H-pyrrol-3-ylidene]butanoic acid is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its unique structure allows it to interact with specific biological targets, making it a valuable tool in biochemical assays.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, analgesic, or antimicrobial activities, although further research is needed to confirm these effects.

Industry

In the industrial sector, the compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including the production of polymers and coatings.

Mechanism of Action

The mechanism of action of (4Z)-4-(4-chlorophenyl)-4-[5-(4-chlorophenyl)-2-oxo-1H-pyrrol-3-ylidene]butanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4Z)-4-(4-chlorophenyl)-4-[5-(4-chlorophenyl)-2-oxo-1H-pyrrol-3-ylidene]butanoic acid is unique due to its combination of chlorophenyl groups and a pyrrole ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(4Z)-4-(4-chlorophenyl)-4-[5-(4-chlorophenyl)-2-oxo-1H-pyrrol-3-ylidene]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2NO3/c21-14-5-1-12(2-6-14)16(9-10-19(24)25)17-11-18(23-20(17)26)13-3-7-15(22)8-4-13/h1-8,11H,9-10H2,(H,23,26)(H,24,25)/b17-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTXITMQNZMNSAE-MSUUIHNZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(CCC(=O)O)C3=CC=C(C=C3)Cl)C(=O)N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=C/C(=C(\CCC(=O)O)/C3=CC=C(C=C3)Cl)/C(=O)N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4Z)-4-(4-chlorophenyl)-4-[5-(4-chlorophenyl)-2-oxo-1H-pyrrol-3-ylidene]butanoic acid
Reactant of Route 2
(4Z)-4-(4-chlorophenyl)-4-[5-(4-chlorophenyl)-2-oxo-1H-pyrrol-3-ylidene]butanoic acid
Reactant of Route 3
(4Z)-4-(4-chlorophenyl)-4-[5-(4-chlorophenyl)-2-oxo-1H-pyrrol-3-ylidene]butanoic acid
Reactant of Route 4
(4Z)-4-(4-chlorophenyl)-4-[5-(4-chlorophenyl)-2-oxo-1H-pyrrol-3-ylidene]butanoic acid
Reactant of Route 5
(4Z)-4-(4-chlorophenyl)-4-[5-(4-chlorophenyl)-2-oxo-1H-pyrrol-3-ylidene]butanoic acid
Reactant of Route 6
(4Z)-4-(4-chlorophenyl)-4-[5-(4-chlorophenyl)-2-oxo-1H-pyrrol-3-ylidene]butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.